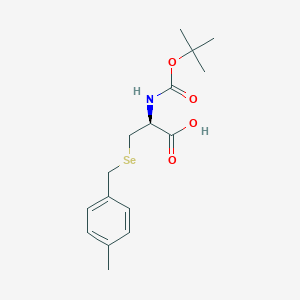

Boc-D-Sec(pMeBzl)-OH

Description

Boc-D-Sec(pMeBzl)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure comprises:

- Boc (tert-butoxycarbonyl): A protecting group for the amine terminus, ensuring stability during peptide elongation .

- D-Sec (D-selenocysteine): A selenium-containing amino acid analog of cysteine, offering enhanced nucleophilicity and redox properties compared to sulfur-based residues .

- pMeBzl (para-methylbenzyl): A protecting group for the selenol (-SeH) side chain, preventing undesired oxidation or side reactions during synthesis .

This compound is critical for introducing selenocysteine into peptides, enabling structural and functional studies of selenoproteins or selenium-rich biomolecules .

Properties

IUPAC Name |

(2S)-3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCRDJVKMSGEAK-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[Se]C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Group Protection

The amino group of D-selenocysteine is protected using Boc-hydroxylamine in dichloromethane (DCM) under controlled conditions. Source demonstrates that reactions involving Boc-hydroxylamine require temperatures maintained at 0°C to prevent side reactions. Diisopropylethylamine (DIPEA) is employed as a base to facilitate deprotonation, ensuring efficient Boc protection.

Selenol Group Protection

The selenol group is stabilized with a p-methylbenzyl (pMeBzl) moiety via alkylation. p-Methylbenzyl chloride or bromide is introduced in the presence of DIPEA, with reaction pH carefully adjusted to 8–9 to avoid oxidation. Source highlights the necessity of inert atmospheres (e.g., nitrogen or argon) to protect the selenol group during this step.

Industrial Production Methods

Industrial-scale synthesis prioritizes automation and reproducibility. Key steps include:

Automated Peptide Synthesizers

Key Reagents and Their Roles

The synthesis relies on specialized reagents to ensure efficiency and selectivity:

Optimization Strategies and Challenges

Temperature Control

Low temperatures (0°C to -78°C) are critical during Boc protection and oxidative coupling to prevent selenol oxidation. Source emphasizes gradual reagent addition over 30 seconds to mitigate exothermic reactions.

Solvent Selection

Dichloromethane (DCM) is preferred for its ability to dissolve Boc-hydroxylamine and p-methylbenzyl chloride while maintaining reaction homogeneity. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to potential selenol degradation.

Yield and Purity Challenges

Side reactions, such as over-alkylation of the selenol group, reduce yields. Source notes that maintaining a pH ≤ 9 during alkylation minimizes byproduct formation. Purification via chromatography resolves these issues but escalates production costs.

Recent Advances in Synthesis

Organozinc-Mediated Coupling

Source highlights the use of organozinc reagents for carbon-carbon bond formation, enabling convergent synthesis strategies. This approach allows modular assembly of peptide chains, reducing reliance on traditional coupling agents.

Radiolabeled Monomers

Innovations in isotopic labeling (e.g., selenium-75) facilitate tracking of Boc-D-Sec(pMeBzl)-OH in biological systems. Source underscores the utility of these monomers in drug development.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Boc-D-Sec(pMeBzl)-OH can undergo various chemical reactions, including:

Oxidation: The selenol group can be oxidized to form seleninic acid or selenoxide.

Reduction: The seleninic acid can be reduced back to the selenol group.

Substitution: The p-methylbenzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Seleninic acid, selenoxide.

Reduction: Selenol group.

Substitution: Derivatives with different protecting groups or functional groups.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Sec(pMeBzl)-OH is extensively employed in solid-phase peptide synthesis due to its stability and compatibility with various coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, making it advantageous for synthesizing peptides containing selenocysteine residues.

- Mechanism : The compound participates in peptide bond formation through nucleophilic attack by the amino group on the carboxyl group of another amino acid. The removal of the Boc group can be achieved using trifluoroacetic acid (TFA) or other deprotecting agents, facilitating the formation of the desired peptide chains .

Protein Engineering

Design and Synthesis of Modified Proteins

In protein engineering, Boc-D-Sec(pMeBzl)-OH is used to introduce selenocysteine into proteins, which can enhance their catalytic properties or stability. The unique redox properties of selenocysteine make it a valuable component in designing enzymes with improved functionalities.

- Case Study : Research has demonstrated that incorporating selenocysteine can significantly alter the activity of enzymes involved in redox reactions, leading to enhanced performance in biocatalysis .

Drug Development

Therapeutic Applications

The compound is crucial in developing peptide-based therapeutics, particularly those targeting diseases where oxidative stress plays a role. Selenocysteine's ability to act as an antioxidant opens pathways for creating drugs that can mitigate oxidative damage.

- Example : Studies have shown that peptides containing selenocysteine exhibit increased cytotoxicity against cancer cells compared to their sulfur-containing counterparts, suggesting potential applications in cancer therapy .

Biotechnology

Synthetic Peptides for Research and Industrial Applications

In biotechnology, Boc-D-Sec(pMeBzl)-OH is utilized to produce synthetic peptides for various applications, including diagnostics and vaccine development. Its role in creating stable and functional peptides makes it a valuable tool in both academic research and industrial settings.

- Industry Insight : The production of synthetic peptides using Boc-D-Sec(pMeBzl)-OH has been shown to yield high-purity products suitable for use in therapeutic formulations and research applications .

Mechanism of Action

The mechanism of action of Boc-D-Sec(pMeBzl)-OH involves its incorporation into peptides and proteins as selenocysteine. Selenocysteine is known as the 21st amino acid and is incorporated into selenoproteins, which play crucial roles in redox regulation and antioxidant defense. The molecular targets include various enzymes and proteins involved in redox biology.

Comparison with Similar Compounds

Boc-D-Cys(pMeBzl)-OH

- Structural Differences : Replaces selenium (Se) in Sec with sulfur (S) in Cys.

- Molecular Properties: Molecular Formula: C₁₆H₂₃NO₄S (vs. C₁₇H₂₃NO₄Se for Boc-D-Sec(pMeBzl)-OH) . Molecular Weight: 325.42 g/mol (vs. ~354.3 g/mol for Boc-D-Sec(pMeBzl)-OH, estimated from Fmoc analogs) .

- Applications : Used for cysteine incorporation in peptides. The sulfur atom confers lower nucleophilicity and redox sensitivity compared to selenium .

- Synthesis & Handling : Similar protection/deprotection protocols, but selenium introduces synthetic challenges (e.g., higher cost, specialized handling) .

Boc-Pen(pMeBzl)-OH

- Structural Differences : Features penicillamine (Pen) , a β,β-dimethylcysteine derivative, with a bulkier side chain than Sec or Cys .

- Molecular Properties: Molecular Formula: C₁₈H₂₇NO₄S . Molecular Weight: 353.2 g/mol .

- Applications : Pen’s steric bulk influences peptide folding and metal-binding properties, distinct from Sec’s redox activity .

- Stability : The pMeBzl group provides comparable stability, but Pen’s dimethyl groups may hinder coupling efficiency in SPPS .

Fmoc-D-HomoSec(pMeBzl)-OH

- Structural Differences: Uses Fmoc (9-fluorenylmethyloxycarbonyl) instead of Boc for amine protection and homoselenocysteine (elongated side chain) .

- Molecular Properties: Molecular Formula: C₂₇H₂₇NO₄Se . Molecular Weight: 508.5 g/mol .

- Applications: Homoselenocysteine extends the side chain by one methylene group, altering peptide conformation and selenium accessibility .

- Cost : Priced at $2,025/g (1g scale), significantly higher than Boc-protected analogs due to Fmoc and selenium costs .

Tabulated Comparison of Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Key Applications | Price (USD/g) |

|---|---|---|---|---|---|

| Boc-D-Sec(pMeBzl)-OH | C₁₇H₂₃NO₄Se | ~354.3 | Boc, pMeBzl | Selenopeptide synthesis | N/A |

| Boc-D-Cys(pMeBzl)-OH | C₁₆H₂₃NO₄S | 325.42 | Boc, pMeBzl | Cysteine-containing peptides | ~$400 (est.) |

| Boc-Pen(pMeBzl)-OH | C₁₈H₂₇NO₄S | 353.2 | Boc, pMeBzl | Metal-binding peptides | ~$640 (est.) |

| Fmoc-D-HomoSec(pMeBzl)-OH | C₂₇H₂₇NO₄Se | 508.5 | Fmoc, pMeBzl | Extended selenocysteine peptides | $2,025 |

Research Findings and Practical Considerations

Biological Activity

Boc-D-Sec(pMeBzl)-OH is a compound utilized in peptide synthesis, particularly as a building block for the incorporation of selenium into peptides. The biological activity of this compound is of significant interest due to its potential applications in therapeutic and biochemical research.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₂₃NO₄Se

- Molecular Weight : 360.39 g/mol

- CAS Number : 102528241

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during peptide synthesis. The p-methoxybenzyl (pMeBzl) group serves as a side-chain protection for the selenium-containing amino acid, selenocysteine.

Boc-D-Sec(pMeBzl)-OH exhibits biological activity primarily through its incorporation into peptides, where it can influence protein structure and function. Selenocysteine, the active form of this compound, is known to play critical roles in enzymatic reactions, particularly in redox biology due to its unique reactivity compared to cysteine.

Research Findings

- Antioxidant Properties : Studies have shown that selenocysteine residues can enhance the antioxidant capacity of proteins. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Enzymatic Function : Selenoproteins, which contain selenocysteine, are involved in various metabolic processes. For instance, they participate in the synthesis of thyroid hormones and have been implicated in the regulation of immune responses .

- Cellular Effects : Research indicates that peptides incorporating Boc-D-Sec(pMeBzl)-OH can modulate cellular signaling pathways. This modulation can lead to altered cell proliferation and apoptosis, suggesting potential therapeutic applications in cancer treatment .

Case Studies

- A study involving the synthesis of a peptide containing Boc-D-Sec(pMeBzl)-OH demonstrated its efficacy in enhancing the stability and activity of the resultant selenoprotein. The incorporation of this compound resulted in improved enzyme kinetics compared to its non-selenium counterparts .

- Another investigation focused on the protective effects of selenopeptides against oxidative damage in neuronal cells. Results indicated that these peptides could significantly reduce markers of oxidative stress, highlighting their potential for neuroprotective therapies .

Table 1: Biological Activities of Selenocysteine-Containing Peptides

| Peptide Composition | Biological Activity | Reference |

|---|---|---|

| Boc-D-Sec(pMeBzl)-OH | Antioxidant properties | |

| Boc-Cys(Sec)-OH | Enzyme catalysis enhancement | |

| Boc-D-Sec(Ala)-OH | Modulation of cell signaling |

Table 2: Synthesis Protocols Involving Boc-D-Sec(pMeBzl)-OH

| Step | Description | Conditions |

|---|---|---|

| Protection | Protect amine with Boc | TFA treatment |

| Coupling | Couple with other amino acids | Standard SPPS conditions |

| Cleavage | Remove protecting groups | HF or TFA |

Q & A

Q. How can researchers ensure compliance with journal requirements for reporting Boc-D-Sec(pMeBzl)-OH characterization data?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: provide H/C NMR, HRMS, and HPLC traces in the main text for ≤5 compounds. Deposit additional datasets (e.g., X-ray, elemental analysis) in supplementary materials with hyperlinked references .

Tables for Key Data

| Parameter | Recommended Method | Acceptable Range | Validation Criteria |

|---|---|---|---|

| Enantiomeric Purity | Chiral HPLC with AD-H column | >98% ee | Baseline separation of enantiomers |

| Deprotection Efficiency (Boc) | F NMR (TFA as internal standard) | >95% cleavage | Disappearance of Boc carbonyl signal |

| Coupling Yield (SPPS) | Kaiser Test/Ninhydrin Assay | >99% per cycle | Colorimetric transition (blue→yellow) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.